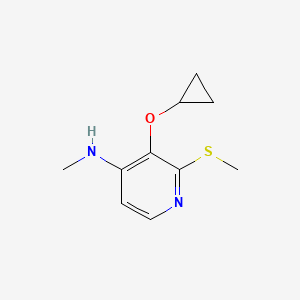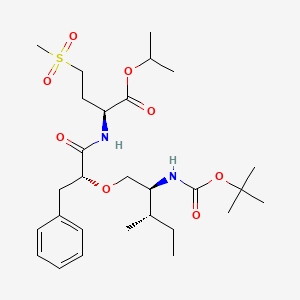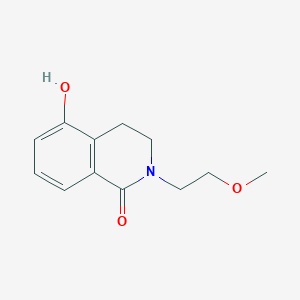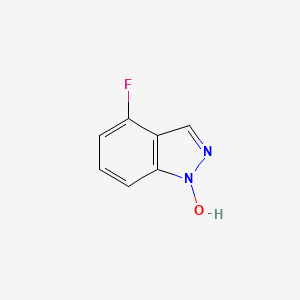
Indazole, 4-fluoro-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazole, 4-fluoro-1-hydroxy- is a heterocyclic aromatic compound that features a fused bicyclic structure consisting of a pyrazole ring and a benzene ring. The presence of a fluorine atom at the 4-position and a hydroxyl group at the 1-position imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indazole, 4-fluoro-1-hydroxy- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the indazole core . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions to form the indazole ring .
Industrial Production Methods: Industrial production of Indazole, 4-fluoro-1-hydroxy- often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of indazoles . This method minimizes the formation of byproducts and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Indazole, 4-fluoro-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the fluorine atom can result in various substituted indazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Indazole derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Indazole, 4-fluoro-1-hydroxy- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a crucial role in cell signaling pathways . The presence of the fluorine atom enhances the compound’s binding affinity to its target, thereby increasing its potency .
Comparison with Similar Compounds
Indazole: The parent compound without the fluorine and hydroxyl substituents.
4-Fluoroindazole: Similar structure but lacks the hydroxyl group.
1-Hydroxyindazole: Similar structure but lacks the fluorine atom.
Uniqueness: Indazole, 4-fluoro-1-hydroxy- is unique due to the combined presence of both the fluorine and hydroxyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group increases its solubility and reactivity .
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
4-fluoro-1-hydroxyindazole |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-1-3-7-5(6)4-9-10(7)11/h1-4,11H |
InChI Key |
VVZNLODKPADBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2O)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B14812888.png)
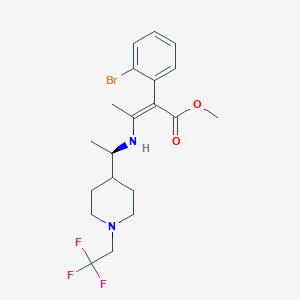
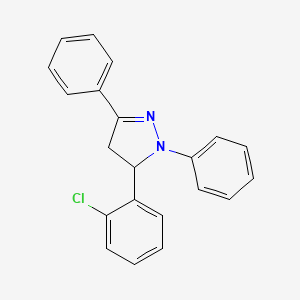
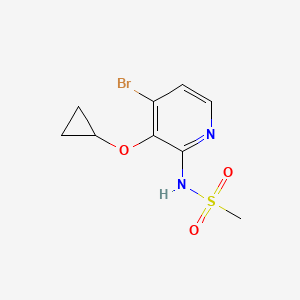
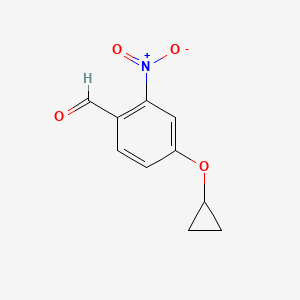
![N-(4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B14812914.png)
